molecular formula C19H26ClNO3 B1246098 (2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

Cat. No. B1246098
M. Wt: 351.9 g/mol
InChI Key: FWINDTDIQJWMLC-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid is a natural product found in Streptomyces nitrosporeus with data available.

Scientific Research Applications

Synthesis and Large-Scale Production

  • Synthesis Efficiency : A study by Bänziger et al. (2000) presents an efficient synthesis method for a similar compound, highlighting its potential for large-scale manufacturing. This method involves starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, indicating the feasibility of synthesizing related compounds on a large scale (Bänziger et al., 2000).

Chemical Properties and Reactions

  • Reaction with Amines : Iwanami (1971) investigated reactions involving similar structures, showing that methoxycarbonylmethylene is a common structural element in all reaction products. This could provide insights into the reactivity and potential applications of the compound (Iwanami, 1971).
  • Molecular Rearrangement : Research by Klásek et al. (2003) on 3-acyl-4-hydroxy-1H-quinolin-2-ones, which share a similar structure, suggests potential for molecular rearrangement under specific conditions. Such findings could be relevant to understanding and manipulating the compound for various applications (Klásek et al., 2003).

Potential Pharmacological Applications

  • Antiallergy Agents : A study by Althuis et al. (1980) on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, which are structurally related, showed significant antiallergy activity. This implies potential pharmacological uses for the compound (Althuis et al., 1980).

Analytical Chemistry Applications

  • Use as Analytical Reagents : Dutt et al. (1968) studied quinoxaline-2-carboxylic acid and its derivatives as analytical reagents, indicating that similar compounds can be used in analytical chemistry for things like metal salt precipitation and thermal behavior analysis (Dutt et al., 1968).

properties

Product Name

(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C19H26ClNO3/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(22)23)5-6-16(15)21-19/h5-6,9,17,21H,7-8,10-11H2,1-4H3,(H,22,23)/t17-,19-/m1/s1

InChI Key

FWINDTDIQJWMLC-IEBWSBKVSA-N

Isomeric SMILES

CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C

Canonical SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C

synonyms

virantmycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid
Reactant of Route 2
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid
Reactant of Route 3
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid
Reactant of Route 4
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid
Reactant of Route 5
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid
Reactant of Route 6
(2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

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